(4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE
Description
(4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thienyl methanone moiety
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-ethylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-16-8-9-17(22-16)18(21)20-12-10-19(11-13-20)14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJOOEXSKPZUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzyl halide.
Attachment of the Thienyl Methanone Moiety: The final step involves the coupling of the benzylpiperazine with a thienyl methanone derivative, often using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, strong electrophiles like acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thienyl methanone moiety may engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-arylpiperazines: These compounds share the piperazine core but differ in their substituents.
Thiophene Derivatives: Compounds with a thiophene ring, such as suprofen and articaine.
Thiazole Derivatives: Compounds containing a thiazole ring, known for their diverse biological activities.
Uniqueness
(4-BENZYLPIPERAZINO)(5-ETHYL-2-THIENYL)METHANONE is unique due to its combination of a benzylpiperazine and a thienyl methanone moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
